5-amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Identity: The compound 5-amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899972-91-9) is a triazole-based carboxamide derivative with the molecular formula C₁₇H₁₅BrClN₅O and a molecular weight of 420.695 g/mol. Its structure features a 1,2,3-triazole core substituted at the 1-position with a 4-chlorobenzyl group, a 5-amino group, and an N-linked 4-bromo-3-methylphenyl carboxamide moiety .
Properties
IUPAC Name |
5-amino-N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c1-10-8-13(6-7-14(10)18)21-17(25)15-16(20)24(23-22-15)9-11-2-4-12(19)5-3-11/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHXODUQOTYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrClNO
- Molecular Weight : 364.7 g/mol
- CAS Number : 1492563-87-7
The structure features a triazole ring substituted with various functional groups that contribute to its biological activity. The presence of halogens (bromine and chlorine) and an amino group enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of triazole derivatives often include:
- Antitumor Activity
- Antimicrobial Activity
- Anti-inflammatory Effects
- Anticonvulsant Properties
Antitumor Activity
Recent studies have demonstrated that triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC Values : The compound exhibited IC values ranging from 1.61 µg/mL to 2.18 µg/mL against several cancer cell lines including HT29 (colorectal cancer) and MCF7 (breast cancer) .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC (µg/mL) |
|---|---|
| HT29 (Colorectal) | 1.61 |
| MCF7 (Breast) | 2.18 |
| A549 (Lung) | 2.00 |
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal pathogens. In vitro studies have shown promising results against:
- Gram-positive bacteria
- Gram-negative bacteria
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
The mechanisms through which triazole compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in cell proliferation and survival.
- Disruption of Cell Membrane Integrity : The presence of halogen substituents may enhance the compound's ability to penetrate bacterial membranes.
- Interference with DNA Synthesis : Some studies suggest that triazoles can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
Case Studies
A notable study on a related triazole compound demonstrated its effectiveness in reducing tumor size in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor growth, highlighting the potential for therapeutic applications in oncology .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery. The presence of the bromine and chlorine substituents enhances its biological activity by influencing the compound's lipophilicity and electronic properties.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. The mechanism of action is often linked to the inhibition of specific kinases involved in cancer cell proliferation and survival.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity. For instance, compounds with similar triazole structures have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating promising anticancer properties .
Anti-inflammatory Effects
Triazole derivatives are also recognized for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them suitable candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Research Findings : In vitro studies have shown that triazole compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Antimicrobial Properties
The antimicrobial efficacy of 5-amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been investigated against various pathogens.
- Experimental Data : In laboratory settings, compounds with similar structures have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Key Structural Features :
- Triazole ring : Serves as a rigid scaffold for intermolecular interactions, common in bioactive compounds.
- Aromatic substitutions : The 3-methyl group on the phenyl ring may influence steric hindrance and metabolic stability.
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
Key Findings :
Isostructural Cl/Br derivatives () show that bromine’s larger atomic radius may strengthen hydrophobic interactions in binding pockets, though at the cost of synthetic complexity .
Aromatic Substitution Diversity: 4-Chlorobenzyl vs. Methyl vs. Methoxy Groups: Methyl substituents (e.g., 3-Me-phenyl in the target compound) improve metabolic stability over methoxy groups, which are prone to demethylation .
Biological Activity Trends: Antiproliferative Activity: 5-Amino-triazole derivatives with dichlorophenyl or bromophenyl substituents () exhibit significant activity against renal (GP = -13.42%) and CNS cancers (GP = -27.30%), suggesting the target compound’s bromo and methyl groups may align with this trend . Enzyme Inhibition: Fluorophenyl analogs (e.g., 6q) inhibit macrophage migration inhibitory factor (MIF), while the target compound’s 4-Cl-benzyl group may favor interactions with cysteine-rich domains in kinases .
Synthetic Challenges :
- Lower yields (24% for 6q in ) are common in triazole-carboxamide syntheses due to side reactions during cycloaddition or coupling steps .
- The target compound’s 4-bromo-3-methylphenyl group may require optimized protecting-group strategies to avoid debromination .
Table 2: Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. Conflicting XRD data on bond lengths in the triazole ring: Methodological or structural?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
